molecular formula C21H28O4 B12442574 (20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione

(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione

Cat. No.: B12442574
M. Wt: 344.4 g/mol
InChI Key: NCBLKWGLSQARQJ-WMKIXQSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione is a steroidal compound with significant biological and chemical properties This compound is part of the pregnane family, which is known for its role in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione typically involves multiple steps, starting from commercially available steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Diene Formation: Formation of the diene system through dehydrogenation reactions using catalysts such as palladium on carbon.

    Oxidation: Oxidation of specific positions to introduce ketone functionalities using reagents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional ketone or carboxyl groups.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can introduce different functional groups at specific positions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

Scientific Research Applications

(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in cellular processes and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and cellular functions. The hydroxyl and ketone groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • (20S)-Hydroxy-20-methylpregn-4-en-3-one
  • (20S)-21-Hydroxy-20-methylpregn-4-en-3-one

Uniqueness

(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione is unique due to its specific hydroxylation pattern and diene system, which confer distinct chemical and biological properties compared to other similar steroidal compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(10R,13S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14?,15?,16?,17?,18?,20-,21-/m0/s1

InChI Key

NCBLKWGLSQARQJ-WMKIXQSJSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3C2CC(=O)[C@]4(C3CCC4C(CO)O)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C

Origin of Product

United States

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